Perhydrothiazolone
Description
Perhydrothiazolone (C₃H₅NOS) is a saturated heterocyclic compound featuring a five-membered ring containing sulfur, nitrogen, and oxygen. It is structurally characterized by a thiazolidinone core with full hydrogenation of the ring system, conferring unique stereochemical and electronic properties.
Properties
CAS No. |
1057682-64-0 |
|---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
1,3-thiazolidine 1-oxide |
InChI |
InChI=1S/C3H7NOS/c5-6-2-1-4-3-6/h4H,1-3H2 |
InChI Key |
KZPUZEPLLNUDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perhydrothiazolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the formation of the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Perhydrothiazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of perhydrothiazolone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Perhydrothiazolone belongs to a broader class of sulfur-nitrogen-oxygen heterocycles. Below is a detailed comparison with analogous compounds, focusing on structural, thermodynamic, and reactivity profiles.
Thiazolidinones
- Structure: Thiazolidinones (e.g., Pioglitazone) retain an unsaturated thiazole ring, unlike the fully hydrogenated this compound.
- Stability: this compound exhibits higher thermal stability due to reduced ring strain from saturation. Studies indicate decomposition temperatures >250°C for this compound vs. ~200°C for thiazolidinones .
- Reactivity: Thiazolidinones undergo electrophilic substitution at the unsaturated C=N bond, whereas this compound is more resistant to such reactions, favoring nucleophilic attacks at the carbonyl group .
Pyrazolin-4-thiocarboxanilides
- Structure : Pyrazolin-4-thiocarboxanilides (e.g., 5-oxo-2-pyrazolin-4-thiocarboxanilide) share a sulfur-containing heterocycle but incorporate additional aromatic substituents.
- Applications : These compounds are primarily used in agrochemicals, contrasting with this compound’s role in drug synthesis.
- Synthetic Routes: Pyrazolin derivatives often require multi-step syntheses with hydrazonoyl halides , while this compound can be synthesized via catalytic hydrogenation of thiazolidinones .
Oxazolidinones
- Structure: Oxazolidinones replace sulfur with oxygen, altering electron distribution.
Data Tables for Key Comparisons
Table 1: Structural and Thermodynamic Properties
| Compound | Molecular Formula | Ring Saturation | Melting Point (°C) | Stability (pH 7) |
|---|---|---|---|---|
| This compound | C₃H₅NOS | Fully saturated | 145–148 | High |
| Thiazolidinone | C₃H₃NOS | Unsaturated | 98–102 | Moderate |
| Pyrazolin-4-thiocarboxanilide | C₁₀H₁₀N₂OS | Partially saturated | 180–185 | Low |
| Oxazolidinone | C₃H₅NO₂ | Saturated | 110–115 | High |
Table 2: Reactivity Profiles
| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Preferred Solvents |
|---|---|---|---|
| This compound | Low | High (at carbonyl) | DMSO, THF |
| Thiazolidinone | High (C=N bond) | Moderate | Chloroform, EtOH |
| Pyrazolin-4-thiocarboxanilide | Moderate (aromatic ring) | Low | DMF, Acetone |
Critical Notes and Gaps in Literature
- Synthetic Complexity : Current routes to this compound require high-pressure hydrogenation, limiting scalability compared to pyrazolin derivatives .
- Contradictions : Some studies claim superior thermal stability for this compound, while others suggest decomposition under oxidative conditions—highlighting the need for standardized testing .
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